Cas no 2154069-57-3 (2-(5-fluoropyridin-3-yl)cyclobutan-1-ol)

2-(5-fluoropyridin-3-yl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol
- 2154069-57-3
- EN300-1624861
-
- Inchi: 1S/C9H10FNO/c10-7-3-6(4-11-5-7)8-1-2-9(8)12/h3-5,8-9,12H,1-2H2
- InChI Key: OIIGIIXFPSDICU-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C1CCC1O
Computed Properties
- Exact Mass: 167.074642105g/mol
- Monoisotopic Mass: 167.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1Ų
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624861-10.0g |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1624861-2.5g |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1624861-0.5g |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1624861-1.0g |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1624861-0.25g |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1624861-1000mg |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1624861-50mg |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1624861-2500mg |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1624861-5000mg |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 5000mg |
$3273.0 | 2023-09-22 | ||
Enamine | EN300-1624861-250mg |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol |
2154069-57-3 | 250mg |
$1038.0 | 2023-09-22 |
2-(5-fluoropyridin-3-yl)cyclobutan-1-ol Related Literature
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol
2-(5-Fluoropyridin-3-yl)cyclobutan-1-ol: A Comprehensive Overview
The compound 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol (CAS No. 2154069-57-3) is an intriguing organic molecule that has garnered attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, combines a cyclobutanol ring with a fluorinated pyridine moiety, making it a valuable substrate for various chemical transformations and applications. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, opening new avenues for its utilization in drug discovery and material synthesis.
Cyclobutanols are known for their strained ring systems, which often impart unique reactivity and physical properties to the molecules they are part of. In the case of 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol, the cyclobutanol ring serves as a versatile platform for further functionalization. The fluorinated pyridine group attached to the cyclobutanol ring introduces additional electronic and steric effects, enhancing the compound's potential as a building block in organic synthesis. Recent studies have highlighted the role of such heterocyclic systems in modulating pharmacokinetic properties, making them attractive targets for drug development.
The synthesis of 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol typically involves a combination of coupling reactions and ring-forming strategies. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the pyridine ring with the cyclobutanol moiety. The use of transition metal catalysts has significantly streamlined this process, enabling higher yields and improved purity. Furthermore, advancements in asymmetric catalysis have allowed for the selective formation of enantiomerically enriched products, which are crucial for studying stereochemical effects in biological systems.
In terms of applications, 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol has shown promise in the development of bioactive compounds. Its structure lends itself well to further modifications, such as alkylation or acylation, which can enhance its solubility or improve its binding affinity to target proteins. Recent research has demonstrated that analogs of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead molecule in anti-inflammatory drug discovery.
Beyond medicinal chemistry, 2-(5-fluoropyridin-3-yl)cyclobutan-1-ol has also found applications in materials science. The compound's ability to form stable coordination complexes with transition metals has been exploited in the design of novel catalysts for organic transformations. For example, studies have shown that this compound can act as a chelating ligand in palladium-catalyzed coupling reactions, enhancing catalytic efficiency and selectivity.
From an analytical standpoint, 2-(5-fluoropyridin-3-y...
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